Pyrazolo[1,5-a]pyrimidin-3-amine hydrochloride
Description
Pyrazolo[1,5-a]pyrimidin-3-amine hydrochloride (CAS: 232600-78-1) is a heterocyclic compound featuring a fused pyrazole-pyrimidine core with an amine group at position 3 and a hydrochloride counterion. It is commercially available with a purity of 95% (Chemicell) and serves as a key intermediate in medicinal chemistry for synthesizing bioactive molecules . Its structural versatility allows for functionalization at multiple positions, enabling the development of derivatives with diverse biological activities.
Properties
IUPAC Name |
pyrazolo[1,5-a]pyrimidin-3-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4.ClH/c7-5-4-9-10-3-1-2-8-6(5)10;/h1-4H,7H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGNSOXCLGYNNJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C(C=N2)N)N=C1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
232600-78-1 | |
| Record name | pyrazolo[1,5-a]pyrimidin-3-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrazolo[1,5-a]pyrimidin-3-amine hydrochloride typically involves the condensation reactions of aminopyrazoles with various reagents such as 1,2-allenic, enaminonitriles, enaminones, 1,3-diketones, unsaturated nitriles, or unsaturated ketones . These reactions are usually carried out under controlled conditions to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production methods for this compound often involve scalable synthetic routes that can be optimized for large-scale manufacturing. These methods may include the use of continuous flow reactors and other advanced technologies to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Pyrazolo[1,5-a]pyrimidin-3-amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenated compounds or other nucleophiles under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted pyrazolo[1,5-a]pyrimidine derivatives.
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential
Pyrazolo[1,5-a]pyrimidine derivatives exhibit a wide range of biological activities, making them promising candidates for drug development. Notably, they have been investigated for their potential as:
- Anticancer Agents : Research indicates that these compounds can inhibit key signaling pathways involved in cancer cell proliferation. For instance, a study highlighted the development of selective inhibitors for phosphoinositide 3-kinase delta (PI3Kδ), which is crucial in cancer progression. The synthesized compounds demonstrated IC50 values as low as 18 nM against PI3Kδ, indicating potent anticancer activity .
- Antimicrobial Agents : Pyrazolo[1,5-a]pyrimidines have shown efficacy against various pathogens, suggesting their potential use in treating infectious diseases .
- Psychopharmacological Applications : Certain derivatives are being explored as anxiolytic agents, with compounds like zaleplon and indiplon being notable examples of pyrazolo[1,5-a]pyrimidine-based drugs used for sedation and anxiety relief .
Biological Research
Biochemical Probes
The compound serves as a biochemical probe in cellular studies. Its ability to selectively inhibit PI3Kδ has implications for understanding cellular processes such as growth and migration. By modulating these pathways, researchers can gain insights into disease mechanisms and therapeutic targets .
Cellular Effects
Studies have demonstrated that pyrazolo[1,5-a]pyrimidin-3-amine hydrochloride affects various cellular processes, including:
- Inhibition of Cell Proliferation : The compound has been shown to significantly reduce the proliferation of certain cancer cell lines .
- Cytokine Production Modulation : By inhibiting PI3Kδ activity, it can alter cytokine production profiles, which is crucial in inflammatory responses .
Chemical Synthesis
Building Block in Organic Synthesis
this compound is frequently used as a building block for synthesizing more complex organic molecules. Its versatility allows for various chemical transformations:
- Oxidation and Reduction Reactions : The compound can undergo oxidation with agents like hydrogen peroxide and reduction using sodium borohydride .
- Nucleophilic Substitution : It is amenable to nucleophilic substitution reactions at the amino group, facilitating the introduction of diverse functional groups .
Material Science
Photophysical Properties
Recent studies have explored the exceptional photophysical properties of pyrazolo[1,5-a]pyrimidine derivatives. Their tunable optical characteristics make them suitable for applications in materials science, particularly in developing new fluorescent materials and sensors .
Case Studies
Mechanism of Action
The mechanism of action of pyrazolo[1,5-a]pyrimidin-3-amine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . This inhibition can lead to the disruption of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituents
The pyrazolo[1,5-a]pyrimidine scaffold is highly modifiable. Below is a comparative analysis of substituents and their impacts:
Key Observations:
- Electron-Withdrawing Groups (e.g., -Br, -CF₃) : Increase stability and binding affinity to hydrophobic pockets (e.g., kinases or AhR) .
- Hydrochloride Salt : Improves aqueous solubility compared to free amines, critical for in vitro assays .
- Carboxamide Derivatives : Introduce hydrogen-bonding capabilities, favoring interactions with enzymes or receptors .
Key Observations:
Physicochemical Properties
| Property | Target Compound | Compound 153 | Pir-12-5c (25) | 13a |
|---|---|---|---|---|
| Molecular Weight | ~209.6 g/mol (HCl salt) | 456.08 g/mol | ~550 g/mol (estimated) | 324.34 g/mol |
| Solubility | High (due to HCl salt) | Low (lipophilic substituents) | Moderate (imidazole moiety) | Moderate (carboxamide group) |
| Purity | 95% | Not specified | 99% | >95% (NMR-confirmed) |
Biological Activity
Pyrazolo[1,5-a]pyrimidin-3-amine hydrochloride is a compound that has garnered attention for its diverse biological activities, particularly in the fields of oncology and neurology. This article explores its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.
Overview of this compound
This compound is part of a larger class of pyrazolo-pyrimidine derivatives known for their ability to interact with various biological targets. The structural configuration of this compound allows it to exhibit significant inhibitory effects on specific enzymes and receptors.
-
Inhibition of Neutral Sphingomyelinase 2 (nSMase2) :
- Research indicates that pyrazolo[1,5-a]pyrimidin-3-amine derivatives can inhibit nSMase2, an enzyme implicated in various cellular processes including apoptosis and inflammation. Compounds derived from this scaffold demonstrated IC50 values as low as 0.3 μM, indicating potent inhibitory activity .
- The presence of the 3-amino group is crucial for maintaining inhibitory potency; modifications to this group significantly affect activity .
-
PI3Kδ Inhibition :
- Pyrazolo[1,5-a]pyrimidine derivatives have been developed as selective inhibitors of PI3Kδ, a key enzyme in the PI3K/Akt signaling pathway involved in immune responses and cancer progression. Compounds exhibited IC50 values ranging from 0.018 μM to 1.892 μM, with notable selectivity over other PI3K isoforms .
-
Trk Receptor Inhibition :
- Some derivatives have shown exceptional inhibition of TrkA receptors with IC50 values around 1.7 nM. The strategic modification of substituents on the pyrazolo ring enhances this activity, suggesting a promising avenue for developing cancer therapeutics targeting neurotrophic tyrosine receptor kinases (Trk) .
Structure-Activity Relationships (SAR)
The biological activity of this compound is heavily influenced by its structural components:
| Substituent Position | Modification | Effect on Activity |
|---|---|---|
| C(2) | Benzimidazole groups | Increased selectivity for PI3Kδ |
| C(3) | Amide bond (e.g., picolinamide) | Enhanced Trk inhibition |
| C(5) | Difluorophenyl-substituted pyrrolidine | Further increase in Trk inhibition |
These modifications illustrate how subtle changes in chemical structure can lead to significant variations in biological potency and selectivity.
Case Studies
- Anticancer Activity :
- Anti-inflammatory Effects :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
